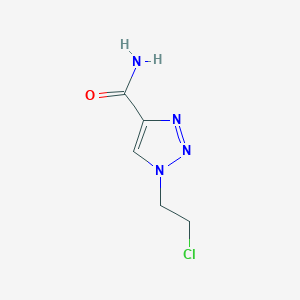

1-(2-Chloroethyl)triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chloroethyl)triazole-4-carboxamide is a compound that belongs to the class of organic compounds known as triazoles . These are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . The synthesis methods of triazole compounds from various nitrogen sources have been summarized . A facile, effective, and ecofriendly simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst leading to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) has been reported .Molecular Structure Analysis

The molecular structure of this compound has been characterized by 1H NMR and 13C NMR spectroscopy . The reaction products were isolated in 79–85% yields . To unambiguously establish the structure of the obtained compounds, X-ray diffraction analysis was carried out .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .Mécanisme D'action

Target of Action

1-(2-Chloroethyl)triazole-4-carboxamide is a derivative of 1,2,3-triazole, which has been found to have significant anticancer activity . The primary targets of this compound are cancer cells, specifically leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their growth .

Biochemical Pathways

Given the compound’s anticancer activity, it likely affects pathways related to cell growth and proliferation

Pharmacokinetics

The compound’s chemical stability, resistance to metabolic degradation, and ability to form hydrogen bonds suggest that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the inhibition of growth in various types of cancer cells . This suggests that this compound may have potential as a therapeutic agent for a variety of cancers.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-(2-Chloroethyl)triazole-4-carboxamide in lab experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a useful tool for investigating the mechanisms of cancer and fungal growth. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 1-(2-Chloroethyl)triazole-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a fungicide and herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved yields and purity.

Méthodes De Synthèse

The synthesis of 1-(2-Chloroethyl)triazole-4-carboxamide involves the reaction of 1,2,4-triazole-3-carboxamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a suitable acid to obtain the final product. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.

Applications De Recherche Scientifique

1-(2-Chloroethyl)triazole-4-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been explored as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models. In agriculture, it has been studied as a potential fungicide and herbicide due to its ability to inhibit the growth of fungi and weeds.

Safety and Hazards

While specific safety and hazards information for 1-(2-Chloroethyl)triazole-4-carboxamide is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Analyse Biochimique

Biochemical Properties

It is known that triazole derivatives have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Cellular Effects

Preliminary studies suggest that triazole derivatives may have antiviral properties

Molecular Mechanism

It is known that triazole derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression

Propriétés

IUPAC Name |

1-(2-chloroethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c6-1-2-10-3-4(5(7)11)8-9-10/h3H,1-2H2,(H2,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFYUPWTDPWTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2853240.png)

![2-Cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2853244.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)

![2-(4-benzylpiperazin-1-yl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853247.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2853255.png)